8-Azidoadenosine-5’-O-diphosphate (8-azido-ADP) is a clickable form of the ATP precursor and purinergic receptor ligand ADP. It has been used as a photoaffinity label for various proteins, including glutamate dehydrogenase (GDH) isoproteins isolated from bovine brains, as well as eukaryotic translation initiation factor 2 (eIF2) and guanine nucleotide exchange factor (GEF) isolated from rabbit reticulocytes.
Molecular Structure Analysis
The molecular formula of 8-Azidoadenosine-5’-O-diphosphate sodium salt is C10H11N8O10P2 • 3Na. The InChi Key is WLSGTBIAECZDQW-CYCLDIHTSA-K.
Physical And Chemical Properties Analysis
8-Azidoadenosine-5’-O-diphosphate sodium salt is soluble in water. Its molecular weight is 534.2. The compound is stable for at least 2 years when stored at -80°C.
Related Compounds
Adenosine 5'-triphosphate (ATP)
Relevance: 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt is a photoactivatable analog of ATP. It shares a similar adenine ring structure with ATP, which allows it to bind to ATP-binding sites on enzymes like Na,K-ATPase. This structural similarity is exploited to study the enzyme's nucleotide binding sites and the mechanics of ATP hydrolysis.
Fluorescein isothiocyanate (FITC)
Compound Description: Fluorescein isothiocyanate (FITC) is a fluorescent dye commonly used for labeling proteins and other biomolecules. In the studies discussed, FITC is used to modify Na,K-ATPase by irreversibly blocking its high-affinity ATP site. This modification helps researchers distinguish between the catalytic and allosteric ATP sites on the enzyme.
Relevance: Fluorescein isothiocyanate is relevant to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt because the latter can photoinactivate the K+-phosphatase activity of FITC-modified Na,K-ATPase. This demonstrates that even with the high-affinity ATP site blocked by FITC, 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt can still interact with the enzyme at a different site, highlighting the presence of multiple nucleotide binding sites.
Compound Description: 2′(3′)-O-(2,4,6-Trinitrophenyl)8-azido-adenosine 5′-Diphosphate (TNP-8N3-ADP) is a high-affinity photoactivatable analog of ATP. It can inhibit the K+-phosphatase activity of Na,K-ATPase, especially in the FITC-modified enzyme. Under UV irradiation, it covalently binds to the enzyme, inactivating both K+-phosphatase activity and phosphorylation by inorganic phosphate.
Relevance: 2′(3′)-O-(2,4,6-Trinitrophenyl)8-azido-adenosine 5′-Diphosphate is closely related to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt, sharing the 8-azidoadenosine core structure. Both compounds are photoactivatable analogs of ATP and are utilized to study nucleotide binding sites on enzymes. TNP-8N3-ADP is often used to investigate low-affinity ATP sites, while 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt, due to its higher affinity, is utilized to study the catalytic site.
Relevance: These compounds are relevant to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt because they are used to probe the importance of the adenine ring for binding to Na,K-ATPase. Studies show that TNP-UDP and TNP-uridine are less potent inhibitors of the K+-phosphatase activity compared to TNP-8N3-ADP, indicating that the adenine ring contributes significantly to the binding affinity of 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt.
2,4,6-trinitrobenzene-sulfonate
Relevance: This compound is included in the studies to assess the specificity of Na,K-ATPase towards nucleotides. 2,4,6-trinitrobenzene-sulfonate is ineffective at inhibiting the K+-phosphatase activity of the enzyme, further supporting the notion that 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt interacts specifically with nucleotide binding sites.
Vanadate
Relevance: Vanadate is relevant to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt because it acts as a competitor for nucleotide binding sites on Na,K-ATPase. The presence of vanadate prevents both the photoinactivation and labeling of the enzyme by 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt, suggesting that they compete for the same binding site.
Strophanthidin
Relevance: Strophanthidin's ability to prevent the photoinactivation and labeling of Na,K-ATPase by 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt provides further evidence for the complexity of the enzyme's structure and function. It suggests an allosteric interaction between the strophanthidin binding site and the nucleotide binding site, highlighting the potential for modulating enzyme activity through different binding sites.
[α-32P]8-azido-ATP
Relevance: This compound is used in studies investigating the ATP hydrolysis mechanism of P-glycoprotein (Pgp). It is structurally very similar to 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt and is used to assess the similarities and differences in the transition state intermediates formed during ATP hydrolysis.
Relevance: This compound is used as a competitor for nucleotide binding on P-glycoprotein (Pgp). Like 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt, its binding to Pgp is drastically reduced in the presence of vanadate, indicating that both compounds interact with the nucleotide binding site.
[125I]iodoarylazidoprazosin
Relevance: This compound is used to assess the drug substrate binding affinity of Pgp in different conformations. Like 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt, its binding to Pgp is significantly reduced in the presence of vanadate, suggesting that the transition state conformation induced by 8-Azidoadenosine-5'-O-Diphosphate Sodium Salt affects drug substrate binding.
Overview
8-Azidoadenosine-5'-O-diphosphate sodium salt is a modified nucleotide that serves as a versatile tool in biochemical research. It is a clickable form of adenosine diphosphate, which plays a crucial role in various biological processes, particularly in energy transfer and signal transduction. This compound is recognized for its ability to participate in click chemistry, allowing researchers to attach various probes for cellular imaging and other applications.
Source
8-Azidoadenosine-5'-O-diphosphate sodium salt is typically synthesized in laboratory settings and is available from several chemical suppliers, including Cayman Chemical and Sigma-Aldrich. It is primarily used for research purposes and is not intended for human or veterinary use.
Classification
This compound falls under the category of nucleotide analogs. Its classification can be summarized as follows:
Chemical Class: Nucleotide analog
Molecular Formula: C10H13N8O10P2Na
Molecular Weight: 490.20 g/mol
CAS Number: 102185-14-8.
Synthesis Analysis
Methods
The synthesis of 8-Azidoadenosine-5'-O-diphosphate sodium salt typically involves the modification of adenosine diphosphate through azidation processes. Common methods include:
Chemical Azidation: The introduction of an azide group at the 8-position of the adenine ring can be achieved using reagents such as sodium azide in the presence of suitable catalysts.
Phosphorylation: The diphosphate moiety is introduced through phosphorylation reactions, often using phosphoric acid derivatives.
Technical Details
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Purification techniques such as high-performance liquid chromatography (HPLC) are commonly employed to isolate the final product.
Molecular Structure Analysis
Structure
The molecular structure of 8-Azidoadenosine-5'-O-diphosphate sodium salt consists of an adenine base attached to a ribose sugar, which is further linked to a diphosphate group. The azide functional group at the 8-position provides unique reactivity for click chemistry applications.
Data
Molecular Weight: 490.20 g/mol
Purity: ≥ 95% (HPLC)
Color: Colorless to slightly yellow
pH: 7.5 ± 0.5
Spectroscopic Properties: λ max 281 nm.
Chemical Reactions Analysis
Reactions
8-Azidoadenosine-5'-O-diphosphate sodium salt can undergo several significant reactions:
Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing the conjugation with alkyne-bearing molecules.
Labeling Reactions: It can be incorporated into RNA or DNA strands for labeling purposes, facilitating studies on gene expression and protein interactions.
Technical Details
The efficiency of these reactions can be influenced by various factors, including the choice of catalysts, reaction conditions (solvent, temperature), and the nature of the alkyne partner used in click reactions.
Mechanism of Action
Process
The mechanism of action for 8-Azidoadenosine-5'-O-diphosphate sodium salt primarily revolves around its role as a nucleotide analog that can mimic adenosine diphosphate in biological systems. When incorporated into nucleic acids or proteins, it can affect their function by:
Inhibiting Enzymatic Activity: By mimicking natural substrates, it can inhibit enzymes like poly(A) polymerase.
Facilitating Bioconjugation: Its azide group allows for selective labeling and crosslinking with other biomolecules.
Data
Studies have shown that azide-modified nucleotides can significantly alter binding affinities and catalytic efficiencies in biochemical pathways.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Colorless to slightly yellow solution
Solubility: Soluble in water
Storage Conditions: Store at -20 °C; short-term exposure to ambient temperature is acceptable.
Chemical Properties
Applications
8-Azidoadenosine-5'-O-diphosphate sodium salt has several significant applications in scientific research:
Bioconjugation Techniques: Used extensively in click chemistry for labeling biomolecules.
RNA Studies: Facilitates the study of RNA dynamics by incorporating into RNA strands.
Protein Interaction Studies: Assists in identifying protein binding sites through photo-affinity labeling techniques.
Fluorescent Imaging: Enables visualization of cellular components when conjugated with fluorescent tags.
Properties
CAS Number
102185-14-8
Product Name
8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT
Molecular Formula
C10H13N8NaO10P2
Molecular Weight
490.2
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